molecular formula C7H12N2S B1371125 1-(5-Methyl-1,3-thiazol-2-yl)propan-1-amine CAS No. 1155535-81-1

1-(5-Methyl-1,3-thiazol-2-yl)propan-1-amine

Cat. No.: B1371125
CAS No.: 1155535-81-1
M. Wt: 156.25 g/mol
InChI Key: APKQLPMWSOGOKA-UHFFFAOYSA-N
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Description

“1-(5-Methyl-1,3-thiazol-2-yl)propan-1-amine” is a chemical compound that contains a thiazole ring, which is a five-membered ring with sulfur and nitrogen . This compound is used for scientific research and is not sold to individuals .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a thiazole ring attached to a propylamine group . The thiazole ring is a five-membered ring containing sulfur and nitrogen atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 156.25, and it appears as a liquid at room temperature . For more specific properties such as melting point, boiling point, and density, it’s recommended to refer to chemical databases or suppliers .

Scientific Research Applications

Synthesis and Biological Activity

  • 1-(5-Methyl-1,3-thiazol-2-yl)propan-1-amine is utilized in synthesizing novel compounds with potential biological activities. For instance, derivatives synthesized from 1,3-thiazole have shown plant growth regulatory and antifungal activities (Yu, Shao, & Fang, 2007).

Antimicrobial and Cytotoxicity Research

  • Derivatives of 1,3-thiazole have been investigated for their antimicrobial activity and cytotoxicity. These compounds demonstrated promising antimicrobial activity against various bacterial strains and moderate to good fungal pathogen inhibition (Shankar et al., 2017).

Antiproliferative and Antimicrobial Properties

  • Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine exhibited DNA protective ability, strong antimicrobial activity, and cytotoxicity on cancer cell lines. These findings suggest potential applications in cancer therapy and infection control (Gür et al., 2020).

Synthesis and Bioactivity Studies

  • The synthesis of various 1,3-thiazole derivatives has been explored for bioactivity, particularly in antimicrobial applications. Such studies contribute to the development of new therapeutic agents (Abdelhamid et al., 2010).

Chemical Structure Analysis

  • In-depth chemical structure analyses of 1,3-thiazole derivatives have been conducted to understand their molecular behavior and potential applications in various scientific domains, such as pharmacology and materials science (El-Emam et al., 2020).

Properties

IUPAC Name

1-(5-methyl-1,3-thiazol-2-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2S/c1-3-6(8)7-9-4-5(2)10-7/h4,6H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APKQLPMWSOGOKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NC=C(S1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1155535-81-1
Record name 1-(5-methyl-1,3-thiazol-2-yl)propan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(5-Methyl-1,3-thiazol-2-yl)propan-1-amine
Reactant of Route 2
1-(5-Methyl-1,3-thiazol-2-yl)propan-1-amine
Reactant of Route 3
1-(5-Methyl-1,3-thiazol-2-yl)propan-1-amine
Reactant of Route 4
1-(5-Methyl-1,3-thiazol-2-yl)propan-1-amine
Reactant of Route 5
1-(5-Methyl-1,3-thiazol-2-yl)propan-1-amine
Reactant of Route 6
1-(5-Methyl-1,3-thiazol-2-yl)propan-1-amine

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